2-Cyclooctylacetic Acid (CAS 4744-83-6): Physicochemical Profiling, Synthetic Methodologies, and Pharmaceutical Applications
2-Cyclooctylacetic Acid (CAS 4744-83-6): Physicochemical Profiling, Synthetic Methodologies, and Pharmaceutical Applications
Executive Summary
As medicinal chemistry increasingly explores non-planar, sp³-rich frameworks to improve drug-like properties, cycloalkane-carboxylic acids have emerged as critical structural motifs. 2-Cyclooctylacetic acid (CAS 4744-83-6) is a highly lipophilic, sterically demanding aliphatic acid. The eight-membered cyclooctane ring provides unique conformational flexibility and steric bulk, making it an invaluable precursor in the synthesis of complex active pharmaceutical ingredients (APIs), including gabapentinoid analogues and benzimidazole-based IL-17 modulators.
This whitepaper provides an in-depth technical analysis of 2-cyclooctylacetic acid, detailing its physicochemical properties, validated synthetic routes, and downstream pharmacological applications.
Physicochemical Profiling & Structural Analysis
Understanding the physical properties of 2-cyclooctylacetic acid is essential for optimizing reaction conditions, particularly regarding solvent selection and purification strategies. The high boiling point necessitates vacuum distillation for purification, while its lipophilic nature dictates the use of moderately polar to non-polar organic solvents during extraction.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Method / Condition |
| Chemical Name | 2-Cyclooctylacetic acid | IUPAC |
| CAS Number | 4744-83-6 | Registry |
| Molecular Formula | C₁₀H₁₈O₂ | - |
| Molecular Weight | 170.25 g/mol | Calculated |
| Boiling Point | ~130 °C | @ 1.0 Torr |
| Density | 0.977 ± 0.06 g/cm³ | Predicted |
| Hydrogen Bond Donors | 1 | Theoretical |
| Hydrogen Bond Acceptors | 2 | Theoretical |
| Fraction Csp³ | 0.90 | Structural Analysis |
Data supported by ChemicalBook predictive and experimental databases [1].
Synthetic Methodologies: The Malonic Ester Route
Protocol 1: Lab-Scale Synthesis of 2-Cyclooctylacetic Acid
Causality & Reagent Selection: The secondary nature of cyclooctyl bromide introduces steric bulk, making standard Sₙ2 alkylation sluggish and prone to E2 elimination side-reactions. To mitigate this, sodium ethoxide (NaOEt) is used in absolute ethanol at reflux to drive the thermodynamic formation of the alkylated product. Subsequent thermal decarboxylation is driven by the formation of a stable, six-membered cyclic transition state that irreversibly releases CO₂.
Step-by-Step Methodology:
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Enolate Formation: Dissolve sodium metal (1.1 eq) in absolute ethanol to generate NaOEt. Slowly add diethyl malonate (1.0 eq) at 0 °C. Stir for 30 minutes to ensure complete deprotonation.
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Alkylation: Add cyclooctyl bromide (1.05 eq) dropwise. Elevate the temperature to reflux (78 °C) and maintain for 4–6 hours.
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Saponification: Concentrate the reaction mixture in vacuo. Suspend the crude diethyl 2-cyclooctylmalonate in a 2M aqueous NaOH solution and reflux for 2 hours to hydrolyze the esters.
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Acidification: Cool the mixture to 0 °C and acidify with 6M HCl until pH 1 is reached. Extract the resulting 2-cyclooctylmalonic acid with ethyl acetate (3x).
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Decarboxylation: Concentrate the organic layer and heat the neat di-acid to 150 °C under an inert argon atmosphere.
Self-Validating Checkpoints:
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In-Process: The cessation of CO₂ bubbling during Step 5 serves as a physical indicator of reaction completion.
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Analytical: Analyze the final product via FT-IR. The successful conversion is validated by the shift of the carbonyl stretch from ~1700 cm⁻¹ (di-acid) to a sharp singlet at ~1710 cm⁻¹ (mono-acid), alongside LC-MS confirming the [M-H]⁻ ion at m/z 169.1.
Workflow for the malonic ester synthesis of 2-cyclooctylacetic acid.
Pharmacological Applications
Precursor to IL-17 Modulators
Interleukin-17 (IL-17) is a pro-inflammatory cytokine heavily implicated in autoimmune disorders such as psoriasis and rheumatoid arthritis. Recent patent literature (e.g., WO2019138017A1) highlights the use of 2-cyclooctylacetic acid derivatives in synthesizing fused benzimidazole compounds that act as potent IL-17 modulators . The cyclooctyl ring is hypothesized to occupy a specific hydrophobic pocket in the target protein, enhancing binding affinity.
Protocol 2: Synthesis of Benzimidazole-based IL-17 Modulator Precursors
Causality & Reagent Selection: Coupling a sterically hindered aliphatic acid with a deactivated aniline derivative (like 3-fluorobenzene-1,2-diamine) requires a highly efficient coupling agent. HATU is selected over traditional EDC/HOBt systems because its 7-azabenzotriazole leaving group significantly accelerates aminolysis, overcoming the steric bulk of the cyclooctyl moiety.
Step-by-Step Methodology:
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Amide Coupling: Dissolve 2-cyclooctylacetic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at room temperature for 15 minutes to pre-form the active ester.
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Amine Addition: Add 3-fluorobenzene-1,2-diamine (0.95 eq) to the solution. Stir at room temperature for 12 hours.
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Cyclodehydration: Dilute the mixture with glacial acetic acid (acting as both solvent and acid catalyst) and heat to 80 °C for 4 hours to drive the intramolecular cyclization.
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Workup: Neutralize with saturated aqueous NaHCO₃ and extract with dichloromethane. Purify via flash chromatography (Hexanes/EtOAc).
Self-Validating Checkpoints:
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Analytical: Monitor Step 2 via LC-MS. The disappearance of the acid mass and the emergence of the intermediate amide mass validates the coupling phase. Post-cyclization (Step 3), ¹H NMR should reveal the disappearance of the amide N-H proton and the appearance of a broad benzimidazole N-H peak at ~12.0 ppm.
Synthesis pathway of benzimidazole-based IL-17 modulators.
Synthesis of Cyclic Amino Acids
Beyond immunology, cyclooctaneacetic acid frameworks are utilized in neurology. Analogous to the synthesis of Gabapentin (1-(aminomethyl)-cyclohexaneacetic acid), 2-cyclooctylacetic acid derivatives are used to synthesize larger-ring cyclic amino acids. These are prepared via enamine intermediates reacted with α-methyl bromoacetate, followed by targeted reduction and hydrolysis, modulating voltage-gated calcium channels in neuropathic pain models .
Handling, Storage, and Analytical Characterization
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Storage Conditions: 2-Cyclooctylacetic acid should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Due to its carboxylic acid functional group, it must be kept away from strong oxidizing agents and strong bases to prevent exothermic degradation.
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Chromatographic Behavior: On standard reverse-phase HPLC (C18 column), the high Csp³ fraction and lack of chromophores mean that UV detection (e.g., at 210 nm or 254 nm) will be exceptionally weak. Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (ESI- in negative ion mode) are the mandatory detection modalities for accurate purity profiling.
References
- World Intellectual Property Organization. "WO2019138017A1 - Fused imidazole derivatives as IL-17 modulators". Google Patents.
- United States Patent and Trademark Office. "US20040063994A1 - Process for the preparation of cyclic amino acids". Google Patents.
